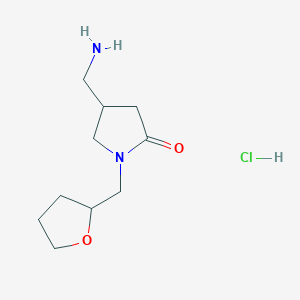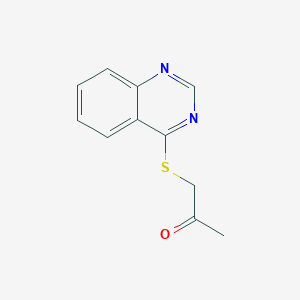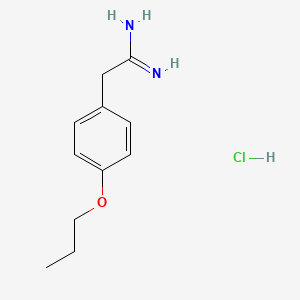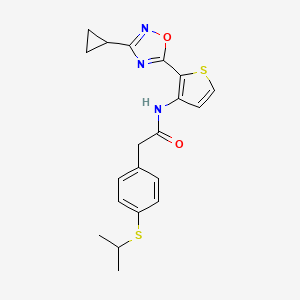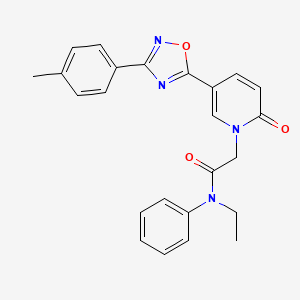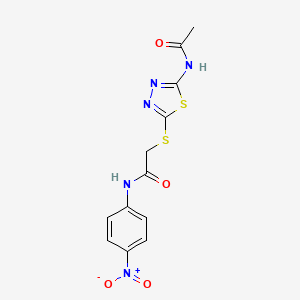
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide, commonly known as ATNT, is a chemical compound that has been used in scientific research for several years. It is a thioamide derivative that has been synthesized for its potential use in the field of medicinal chemistry. ATNT has been found to possess a wide range of biological activities that make it a valuable compound for scientific research.
作用机制
The mechanism of action of ATNT is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in the biosynthesis of certain biomolecules. ATNT has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is triggered when a cell is damaged or no longer needed.
Biochemical and Physiological Effects:
ATNT has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are involved in inflammation. ATNT has been found to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
ATNT has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has been found to possess a wide range of biological activities that make it a valuable compound for scientific research. However, there are also some limitations to the use of ATNT in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in certain experiments. It may also have potential toxicity at high concentrations.
未来方向
There are several future directions for research on ATNT. One area of research could be to further explore its anti-inflammatory properties and potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of research could be to investigate its potential as an anti-cancer agent and to further understand its mechanism of action. Additionally, research could be conducted to improve the solubility of ATNT and to explore its potential use in drug delivery systems.
合成方法
The synthesis of ATNT involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 4-nitrophenylacetic acid in the presence of acetic anhydride. The reaction takes place under reflux conditions and the product is purified by recrystallization. The yield of the reaction is around 70-80%.
科学研究应用
ATNT has been extensively studied for its potential use in the field of medicinal chemistry. It has been found to possess various biological activities such as anti-inflammatory, anti-tumor, and anti-microbial properties. ATNT has been tested against several types of cancer cells and has shown promising results. It has also been found to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. ATNT has been used as a starting material for the synthesis of several other compounds with potential medicinal properties.
属性
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O4S2/c1-7(18)13-11-15-16-12(23-11)22-6-10(19)14-8-2-4-9(5-3-8)17(20)21/h2-5H,6H2,1H3,(H,14,19)(H,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHDOVPQQJGTNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

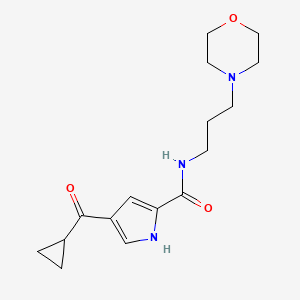

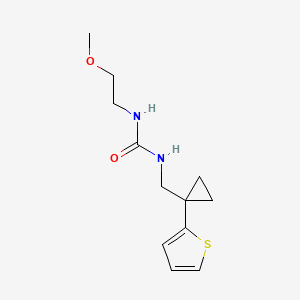

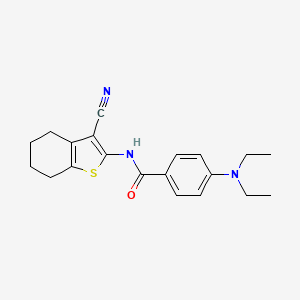
![N4-(4-methoxyphenyl)-N6-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2854212.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2854215.png)
